

# L-Xylose-5-13C: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *L-xylose-5-13C*

Cat. No.: *B15142031*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties and applications of **L-Xylose-5-13C**, a stable isotope-labeled sugar crucial for metabolic research and drug development. This document details its physicochemical properties, outlines a plausible synthetic route, and provides a representative experimental protocol for its use in metabolic flux analysis.

## Core Properties of L-Xylose-5-13C

**L-Xylose-5-13C** is the isotopically labeled form of L-xylose, with a carbon-13 atom at the C5 position. This labeling makes it a powerful tool for tracing the metabolic fate of xylose in various biological systems.

## Physicochemical Data

The following table summarizes the key physicochemical properties of **L-Xylose-5-13C**. Where experimental data for the labeled compound is not available, data for unlabeled L-xylose is provided as a close approximation and is noted accordingly.

Property	Value	Source
Chemical Formula	C <sub>4</sub> <sup>13</sup> CH <sub>10</sub> O <sub>5</sub>	PubChem[1]
Molecular Weight	151.12 g/mol	PubChem[1]
Exact Mass	151.05617825 Da	PubChem[1]
CAS Number	478506-64-8	Chemsr
Appearance	White crystalline powder (for unlabeled L-xylose)	Georganics[2]
Melting Point	144-145 °C (for unlabeled L-xylose)	Georganics[2]
Optical Rotation	[α] <sub>20/D</sub> +18.6° (c=10, H <sub>2</sub> O) (for unlabeled L-xylose)	ChemicalBook[3]
XLogP3	-2.5	PubChem[1]
Topological Polar Surface Area	90.2 Å <sup>2</sup>	PubChem[1]
Complexity	117	PubChem[1]

## Synthesis of L-Xylose-5-13C

While a specific, detailed synthesis protocol for **L-Xylose-5-13C** is not readily available in the public domain, a plausible synthetic route can be adapted from established methods for the synthesis of L-xylose and the introduction of isotopic labels. One such approach involves the oxidative degradation of a suitably protected D-glucofuranose derivative, incorporating the <sup>13</sup>C label at the appropriate step.

A potential synthetic pathway starts from D-glucono-1,5-lactone.[4] The process would involve protection of the hydroxyl groups, followed by a reaction sequence that shortens the carbon chain and introduces the <sup>13</sup>C label at the C5 position, likely via a <sup>13</sup>C-labeled cyanide or a similar one-carbon synthon, followed by reduction and deprotection steps.

## Applications in Metabolic Research

**L-Xylose-5-<sup>13</sup>C** is a valuable tracer for metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions within a biological system.<sup>[5][6][7][8]</sup> By introducing L-xylose-5-<sup>13</sup>C into a cell culture or organism, researchers can track the incorporation of the <sup>13</sup>C label into various downstream metabolites. The specific labeling patterns observed in these metabolites, analyzed by techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provide quantitative information about the active metabolic pathways.

## Experimental Protocol: <sup>13</sup>C-Metabolic Flux Analysis using L-Xylose-5-<sup>13</sup>C

This section provides a detailed, representative protocol for conducting a <sup>13</sup>C-metabolic flux analysis experiment in a microbial culture using L-Xylose-5-<sup>13</sup>C as the tracer. This protocol can be adapted for other biological systems.

### 1. Culture Preparation and Labeling:

- **Pre-culture:** Grow the microbial strain of interest in a chemically defined medium with unlabeled L-xylose as the sole carbon source to mid-exponential phase.
- **Labeling Experiment:** Inoculate a fresh culture in the same medium, but replace the unlabeled L-xylose with L-Xylose-5-<sup>13</sup>C at the same concentration.
- **Steady-State Labeling:** Allow the culture to grow for a sufficient number of generations to ensure isotopic steady state is reached in the intracellular metabolites. This is typically determined by monitoring the isotopic enrichment of key metabolites over time.

### 2. Sample Collection and Quenching:

- Rapidly harvest a known quantity of cells from the culture.
- Immediately quench metabolic activity to prevent further enzymatic reactions. This is often achieved by rapidly mixing the cell suspension with a cold solvent, such as methanol chilled to below -40°C.

### 3. Metabolite Extraction:

- Separate the quenched cells from the medium by centrifugation at low temperatures.
- Extract the intracellular metabolites using a suitable solvent system, such as a mixture of chloroform, methanol, and water.

#### 4. Sample Derivatization (for GC-MS analysis):

- Dry the metabolite extract.
- Derivatize the metabolites to increase their volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

#### 5. Mass Spectrometry Analysis:

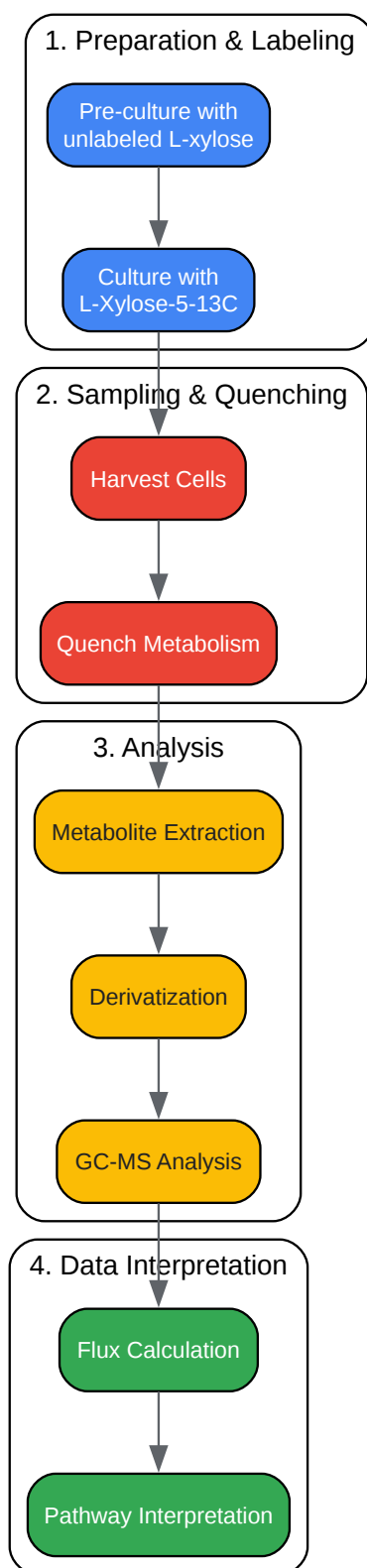
- Analyze the derivatized samples by GC-MS to determine the mass isotopomer distributions of key metabolites, particularly proteinogenic amino acids.

#### 6. Data Analysis and Flux Calculation:

- Correct the raw MS data for the natural abundance of  $^{13}\text{C}$ .
- Use a metabolic network model and specialized software (e.g., INCA, Metran) to calculate the intracellular metabolic fluxes that best fit the measured mass isotopomer distributions.

## Visualizing Metabolic Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the use of L-Xylose-5- $^{13}\text{C}$ .



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*Metabolic Flux Analysis Experimental Workflow.*

### *Simplified Pentose Phosphate Pathway.*

This guide provides a foundational understanding of L-Xylose-5-<sup>13</sup>C for its application in advanced research. For specific experimental designs and data interpretation, further consultation of specialized literature in metabolic flux analysis is recommended.

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